molecular formula C8H14N4O B3010221 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol CAS No. 1545783-79-6

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol

Cat. No.: B3010221
CAS No.: 1545783-79-6
M. Wt: 182.227
InChI Key: USQBXXFEWJNNLW-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol is a heterocyclic compound that features a triazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-3-ol: Similar structure but different position of the hydroxyl group.

    1-(Piperidin-4-yl)-1H-1,2,4-triazol-5-ol: Lacks the methyl group at the 3-position.

    3-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazol-5-ol: Different triazole ring structure.

Uniqueness

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-10-8(13)12(11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQBXXFEWJNNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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